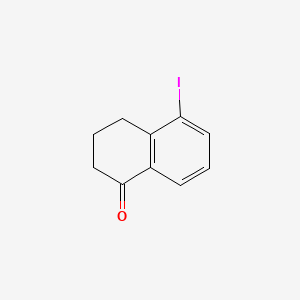

5-(3-Hydroxypropyl)-7-methoxybenzofuran

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy to determine the positions of atoms within the molecule .Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Anti-inflammatory Properties : Compounds related to 5-(3-Hydroxypropyl)-7-methoxybenzofuran have been studied for their anti-inflammatory activities. For instance, similar benzofurans isolated from the stem bark of Styrax obassia showed inhibitory effects against nitric oxide production in macrophages, suggesting potential applications in treating inflammation-related disorders (Cao et al., 2015).

Synthetic Pathways : Research has been conducted on the synthesis of naturally occurring benzofurans, including derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran. These synthetic methodologies could be crucial for the production of these compounds for further biological studies and potential therapeutic applications (Mali & Massey, 1998).

Anticholinesterase Activity : Novel compounds based on the molecular skeletons of furobenzofuran, a category that includes 5-(3-Hydroxypropyl)-7-methoxybenzofuran, have been evaluated for their anticholinesterase action. These compounds have shown potential as inhibitors of enzymes like acetylcholinesterase, suggesting possible applications in treating diseases like Alzheimer's (Luo et al., 2005).

Cytotoxic and Antibacterial Activities : Research on similar benzofurans has revealed cytotoxic and antibacterial activities. For example, compounds from the marine fungus Pseudallescheria boydii showed moderate cytotoxic activity against various human carcinoma cell lines, suggesting potential in cancer therapy (Lan et al., 2014).

Potential Anti-Estrogen Agents for Breast Cancer : Derivatives of 3-acyl-5-hydroxybenzofuran have been synthesized and tested for their anti-proliferative effects against human breast cancer cells. This research indicates the potential of benzofuran derivatives in developing drugs for breast cancer treatment (Li et al., 2013).

Antitubercular Activity : Compounds similar to 5-(3-Hydroxypropyl)-7-methoxybenzofuran isolated from the root wood of Zanthoxylum wutaiense exhibited antitubercular activity, suggesting potential applications in treating tuberculosis (Huang et al., 2008).

Antihypertensive Properties : Some derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran have been synthesized and investigated for their antihypertensive activities, indicating potential applications in cardiovascular therapeutics (Turan-Zitouni et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSYYGYNHFDMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)CCCO)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659519 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxypropyl)-7-methoxybenzofuran | |

CAS RN |

118930-92-0 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)